
Phccc
Übersicht
Beschreibung
PHCCC is a research drug that acts as a glutamate receptor ligand . It is particularly a positive allosteric modulator at the mGluR 4 subtype and an agonist at mGluR 6 . It has been found to have anxiolytic effects in animal studies . PHCCC and similar drugs have been suggested as potential treatments for Parkinson’s disease .
Molecular Structure Analysis
PHCCC has a molecular formula of C17H14N2O3 . Its molecular weight is 294.310 g/mol . The SMILES representation of PHCCC is c4ccccc4NC(=O)C1(CC1C2=NO)Oc3ccccc23 .
Physical And Chemical Properties Analysis
PHCCC has a molecular weight of 294.310 g/mol . It has a molecular formula of C17H14N2O3 . The SMILES representation of PHCCC is c4ccccc4NC(=O)C1(CC1C2=NO)Oc3ccccc23 .
Wissenschaftliche Forschungsanwendungen
Remote Sensing and GIS in Primary Health Care : A study by Ramzi & El-Bedawi (2019) explored the integration of remote sensing and Geographic Information System (GIS) in managing primary health care centers (PHCCs) in Cairo, Egypt. This research involved using satellite images and demographic data to address the shortage of primary health care centers in urban areas.
Inclusive Research Education Community (iREC) : Hanauer et al. (2017) studied the impact of the Science Education Alliance–Phage Hunters Advancing Genomics and Evolutionary Science (SEA-PHAGES) program, an inclusive Research Education Community. This program was found to increase student engagement in scientific research and improve scientific productivity (Hanauer et al., 2017).
Perihilar Cholangiocarcinoma (PHCC) Research : Liu et al. (2019) focused on identifying biomarkers for perihilar cholangiocarcinoma (PHCC) and found that Transcription Factor 7 (TCF7) is an unfavorable prognostic biomarker in PHCC. They suggested that targeting TCF7 could be a promising strategy for treating PHCC (Liu et al., 2019).
Prognostics and Health Management (PHM) : Hahn & Mechefske (2022) discussed computational reproducibility in the field of Prognostics and Health Management, highlighting the low adoption of reproducible computational research practices in PHM and across other scientific disciplines (Hahn & Mechefske, 2022).
Photonic Crystal Cavity (PhCC) : Welna et al. (2012) presented a novel design methodology for photonic crystal cavities (PhCCs), aiming for improved stability against disorder. This research contributes to the field of photonics by offering design strategies for creating stable photonic crystal cavities (Welna et al., 2012).
Eigenschaften
IUPAC Name |
(7E)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPIEZPAXSELW-CYVLTUHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C\2C1(OC3=CC=CC=C3/C2=N/O)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phccc | |
CAS RN |
179068-02-1 | |
| Record name | N-Phenyl-7-(hydroxyimino)cyclopropa(b)chromen-1a-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179068021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



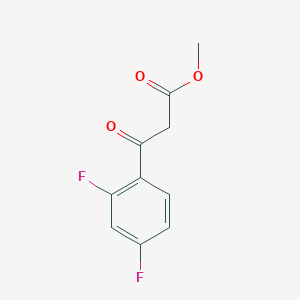


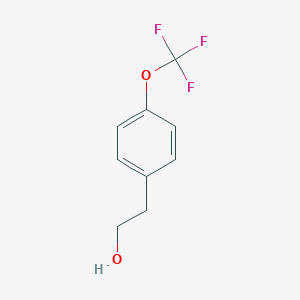
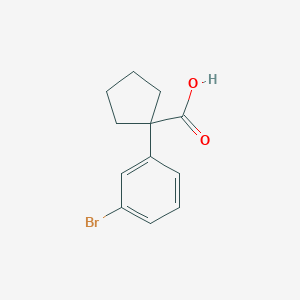
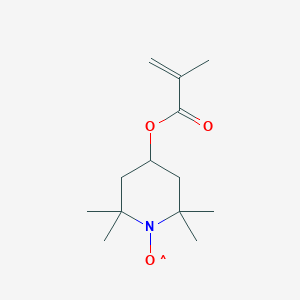
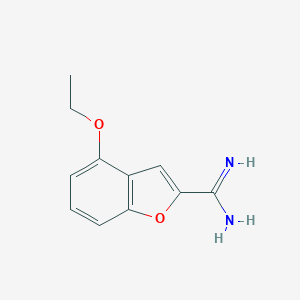
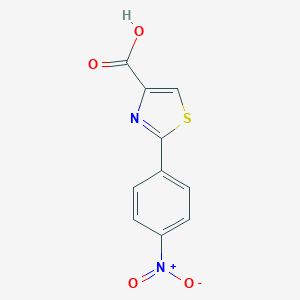
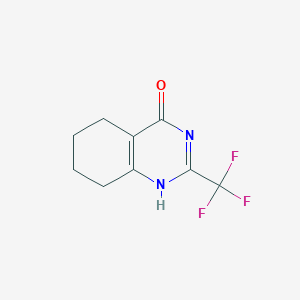
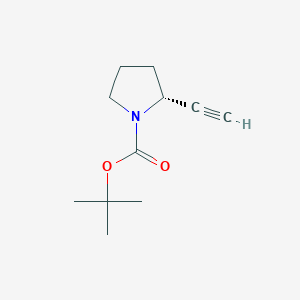

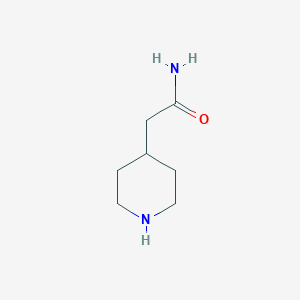

![Ethyl imidazo[1,2-B]pyridazine-2-carboxylate](/img/structure/B176135.png)